2-Bromo-1-methylnaphthalene
Overview
Description
2-Bromo-1-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Br. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methyl group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
The exact mode of action of 2-Bromo-1-methylnaphthalene is not well-documented. Brominated compounds typically exert their effects by binding to target proteins and enzymes, thereby modifying their activity. This can lead to changes in cellular processes and biochemical reactions .
Biochemical Pathways
Brominated compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
Brominated compounds can have a wide range of effects depending on their specific targets and the tissues in which these targets are expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to the compound .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-methylnaphthalene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it undergoes asymmetric cross-coupling reactions with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl . This interaction highlights its utility in creating complex organic molecules, which can be further used in biochemical studies and pharmaceutical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, dynamic phosphorescence quenching of this compound without deoxygenation has been used for selective sensing of copper (II) at nanogram levels . This indicates its potential role in cellular metal ion regulation and signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound undergoes electrochemically induced carbon–bromine bond dissociation in its radical anion form . This dissociation process involves the formation of a bromide anion and an organic radical, which can further react to form complex organic structures. Such interactions are essential for understanding the compound’s role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dynamic phosphorescence quenching of this compound can be used for selective sensing of copper (II) at nanogram levels without deoxygenation . This suggests that the compound remains stable under specific conditions, allowing for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial for specific biochemical applications. For instance, the compound’s interaction with copper (II) ions at nanogram levels indicates its potential for precise biochemical modulation . Detailed studies on dosage thresholds and toxic effects are necessary to fully understand its impact on animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in asymmetric cross-coupling reactions with its corresponding Grignard reagent using a nickel catalyst highlights its involvement in complex organic synthesis . These metabolic interactions are crucial for understanding the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s ability to undergo dynamic phosphorescence quenching without deoxygenation suggests its potential for selective sensing and localization within cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-methylnaphthalene can be synthesized through the bromination of 1-methylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents in the presence of catalysts such as palladium or nickel to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Cross-Coupling: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used in the presence of catalysts like palladium or nickel.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2-hydroxy-1-methylnaphthalene.
Cross-Coupling Reactions: These reactions typically yield biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Bromo-1-methylnaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials such as liquid crystals and organic semiconductors.
Analytical Chemistry: It is used as a standard or reference compound in chromatographic and spectroscopic analyses.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but with the bromine and methyl groups swapped.
2-Bromo-1-naphthol: Contains a hydroxyl group instead of a methyl group.
2-Bromo-1,4-dimethylnaphthalene: Contains an additional methyl group at the fourth position.
Uniqueness
2-Bromo-1-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
2-bromo-1-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFBKVIGAYAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498116 | |
Record name | 2-Bromo-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-22-3 | |
Record name | 2-Bromo-1-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20601-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20601-22-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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